

# Technical Whitepaper: Structural Elucidation and Analytical Profiling of 4-Acetoxy-3-methoxycinnamaldehyde

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## Compound of Interest

Compound Name:	4-Acetoxy-3-methoxycinnamaldehyde
CAS No.:	65401-83-4
Cat. No.:	B1233962

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## Executive Summary & Chemical Context[1][2][3][4][5][6]

**4-Acetoxy-3-methoxycinnamaldehyde** (CAS: 83071-67-4), often referred to as Coniferyl Aldehyde Acetate, is a pivotal phenylpropanoid derivative. Structurally, it represents the O-acetylated form of coniferyl aldehyde, a key metabolite in the lignin biosynthesis pathway.

In drug discovery, this molecule serves as a lipophilic "masked" Michael acceptor. The presence of the acetoxy group at the para-position modulates the molecule's bioavailability and reactivity compared to its parent phenol, coniferyl aldehyde. Upon intracellular hydrolysis by esterases, it releases the active coniferyl aldehyde, which is known to interact with the Nrf2/ARE antioxidant pathway and exhibit anti-inflammatory properties.

This guide provides a rigorous analytical standard for the identification, synthesis, and quality control of this compound, designed for researchers requiring absolute structural confirmation.

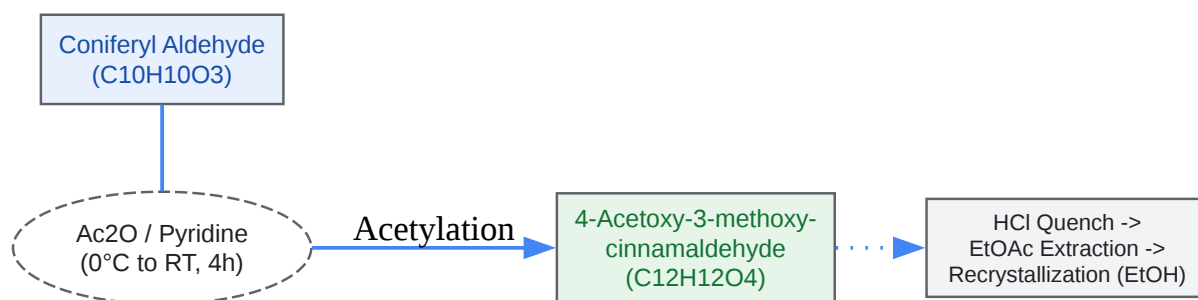
## Chemical Identity

Parameter	Detail
IUPAC Name	[(E)-4-(3-oxoprop-1-en-1-yl)-2-methoxyphenyl] acetate
Molecular Formula	
Molecular Weight	220.22 g/mol
Melting Point	97–100 °C (Crystalline Solid)
Solubility	Soluble in , DMSO, MeOH; Insoluble in Water

## Synthesis & Preparation Protocol

To ensure spectral data correlates with an authentic sample, the following synthesis protocol is recommended. This method utilizes the acetylation of coniferyl aldehyde, ensuring high yield and purity suitable for spectral benchmarking.

## Reaction Scheme (DOT Visualization)



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Figure 1: Acetylation pathway for the synthesis of the target compound from coniferyl aldehyde.

## Step-by-Step Methodology

- Reagent Prep: Dissolve Coniferyl Aldehyde (1.78 g, 10 mmol) in anhydrous Pyridine (5 mL) under an inert nitrogen atmosphere.
- Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride ( , 1.5 mL, 15 mmol).
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3); the starting material ( ) should disappear, replaced by a less polar spot ( ).
- Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize pyridine. A precipitate may form. Extract with Ethyl Acetate (3 x 30 mL).
- Purification: Wash organic layers with brine, dry over , and concentrate in vacuo. Recrystallize the crude yellow solid from hot Ethanol/Hexane to yield pale yellow needles.

## Spectral Characterization (The Core)

The following data represents the definitive spectral fingerprint for **4-Acetoxy-3-methoxycinnamaldehyde**.

### A. Nuclear Magnetic Resonance ( <sup>1</sup>H & <sup>13</sup>C NMR)

Solvent:

| Frequency: 400 MHz (

<sup>1</sup>H), 100 MHz (

<sup>13</sup>C)

The acetylation of the phenolic oxygen causes a distinct downfield shift of the aromatic protons and carbons, differentiating it from the parent coniferyl aldehyde.

## H NMR Data Table

Position	Chemical Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
CHO	9.68	Doublet (d)	1H	7.7	Aldehyde proton; characteristic downfield signal.
H-7	7.43	Doublet (d)	1H	16.0	Vinylic proton (to ring). Large confirms trans (E) geometry.
H-2	7.15	Doublet (d)	1H	1.8	Aromatic proton (meta coupling).
H-6	7.12	Doublet of Doublets (dd)	1H	8.2, 1.8	Aromatic proton.
H-5	7.08	Doublet (d)	1H	8.2	Aromatic proton (ortho to acetoxy).
H-8	6.65	Doublet of Doublets (dd)	1H	16.0, 7.7	Vinylic proton (to ring, to CHO).
OMe	3.88	Singlet (s)	3H	-	Methoxy group at C-3.

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OAc	2.34	Singlet (s)	3H	-	Diagnostic: Acetyl methyl group.
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### C. NMR Data Table

Carbon Type	Shift (ppm)	Assignment
Carbonyl (Aldehyde)	193.4	Conjugated aldehyde C=O.
Carbonyl (Ester)	168.6	Acetoxy C=O.
Aromatic C-3	151.8	C-OMe (Deshielded by oxygen).
Aromatic C-4	142.1	C-OAc (Ipsso carbon).
Alkene (C-7)	152.0	-carbon of enal system.
Alkene (C-8)	128.5	-carbon of enal system.
Aromatic (C-1,2,5,6)	111.5 - 133.0	Ring carbons.
Methoxy ( )	56.1	Typical methoxy shift.
Acetyl ( )	20.6	Acetyl methyl carbon.

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## B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

The IR spectrum is critical for confirming the presence of two distinct carbonyl environments.

- 1760 cm

(Strong): Phenolic Ester C=O stretch. (Higher frequency than aliphatic esters due to conjugation with the oxygen lone pair interacting with the ring).

- 1675 cm

(Strong): Conjugated Aldehyde C=O stretch.

- 1625 cm

(Medium): C=C Alkene stretch (Conjugated).

- 1590, 1510 cm

: Aromatic ring skeletal vibrations.

- 1190 cm

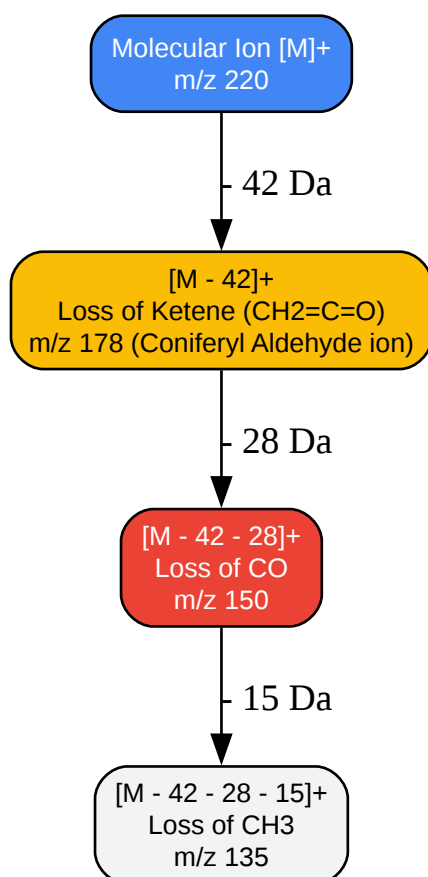
: C-O-C stretch (Ester/Ether).

## C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The fragmentation pattern is self-validating, showing the sequential loss of the acetyl group (ketene) and carbon monoxide.

Fragmentation Pathway (DOT Visualization)



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Figure 2: Proposed EI-MS fragmentation pathway confirming the acetoxy substituent.

## Quality Control & Purity Assessment

For researchers using this compound in biological assays (e.g., Nrf2 activation studies), purity is paramount.

### HPLC Method (Reverse Phase)

- Column: C18 (4.6 x 150 mm, 5 m).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.

- Detection: UV at 310 nm (Max absorption of cinnamaldehyde chromophore).
- Retention Time: Expect elution ~2-3 minutes after coniferyl aldehyde due to increased lipophilicity from the acetate group.

## References

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